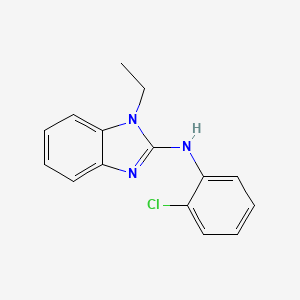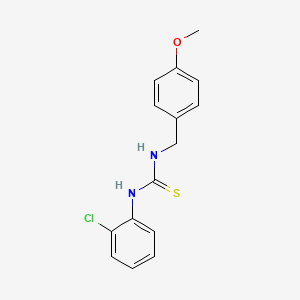
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide, also known as DAPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DAPMA is a derivative of mesityl and has been synthesized through a number of methods.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide is not fully understood, but it is believed to act as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell signaling, proliferation, and differentiation. Inhibition of kinases has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of kinase activity. In cancer cells, this compound has been shown to induce cell death through the activation of caspases, which are enzymes responsible for the cleavage of various cellular proteins. In neurodegenerative disorders, this compound has been shown to inhibit the activity of kinases that are involved in the formation of amyloid plaques and neurofibrillary tangles, which are hallmarks of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for various analytical techniques, including NMR and mass spectrometry. However, this compound has some limitations, including its low solubility in water, which requires the use of organic solvents for its preparation and handling.
Direcciones Futuras
There are several future directions for the research on 3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacological properties. This compound has shown promising results in preclinical studies, and further research is needed to evaluate its potential as a therapeutic agent in clinical trials.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis method of this compound involves the use of hazardous chemicals, and proper safety precautions should be taken. This compound has been shown to have various biochemical and physiological effects, and further research is needed to evaluate its potential as a therapeutic agent.
Métodos De Síntesis
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide can be synthesized through various methods, including the reaction between mesityl oxide and 3,4-dimethoxyaniline, and the reaction between mesityl isocyanate and 3,4-dimethoxyaniline. The latter method is preferred due to the higher yield and purity of the product. The synthesis of this compound involves the use of hazardous chemicals, including mesityl isocyanate, which requires proper handling and safety precautions.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-N-mesitylacrylamide has been used in various research fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been tested for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds. In materials science, this compound has been used as a monomer for the synthesis of polymers with unique properties.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13-10-14(2)20(15(3)11-13)21-19(22)9-7-16-6-8-17(23-4)18(12-16)24-5/h6-12H,1-5H3,(H,21,22)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBDGHRUHQBXJU-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5741721.png)

![4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5741739.png)



![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5741770.png)
![1-[2-(2,3-dichlorophenoxy)ethyl]piperidine](/img/structure/B5741778.png)
![N-{4-[1-(4-nitrophenyl)-1H-1,2,3-triazol-5-yl]phenyl}acetamide](/img/structure/B5741782.png)
![4-tert-butyl-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5741789.png)
![N-1,3-benzodioxol-5-yl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5741796.png)
![2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5741804.png)
